N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
Description
N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S2/c1-2-14-24-15-17(21)20-12-10-19(11-13-20)9-8-18-25(22,23)16-6-4-3-5-7-16/h3-7,18H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHLLGAFEOKPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a propylsulfanylacetyl group through an acylation reaction. This intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2-methylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
- N-[2-[4-(2-ethylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
- N-[2-[4-(2-butylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
Uniqueness
N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
